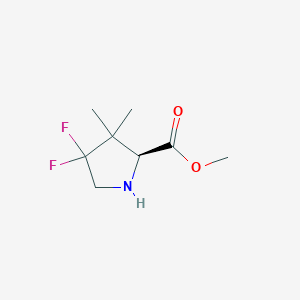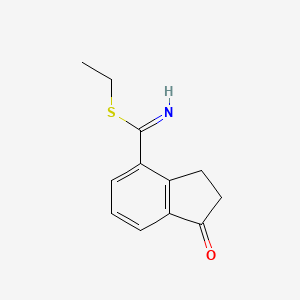
rel-(1R,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(1R,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol: is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. Its unique structure, featuring a cyclohexanol ring and a piperidinyl group, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol typically involves the following steps:
Formation of the cyclohexanol ring: This can be achieved through hydrogenation of a suitable precursor, such as cyclohexanone.
Introduction of the piperidinyl group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the cyclohexanol ring.
Chiral resolution: The final step involves separating the desired enantiomer from the racemic mixture using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods may involve large-scale hydrogenation and substitution reactions, followed by efficient chiral resolution processes to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various alcohols or amines using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
rel-(1R,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol:
Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Pharmacology: Research may focus on its interactions with various biological targets, such as receptors or enzymes.
Industrial Applications:
Mechanism of Action
The mechanism of action of rel-(1R,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism.
Comparison with Similar Compounds
Similar Compounds
rel-(1R,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol: can be compared with other piperidinyl-cyclohexanol derivatives, such as:
Uniqueness
- This compound is unique due to its specific phenyl substitution, which may confer distinct pharmacological properties and synthetic utility compared to its methyl or ethyl analogs.
Properties
Molecular Formula |
C17H25NO |
|---|---|
Molecular Weight |
259.4 g/mol |
IUPAC Name |
(1R,2S)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/t16-,17+/m0/s1 |
InChI Key |
YSSBJODGIYRAMI-DLBZAZTESA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N2CCC(CC2)C3=CC=CC=C3)O |
Canonical SMILES |
C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B12948500.png)
![Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B12948507.png)

![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(12-methylsulfanyl-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12948524.png)


